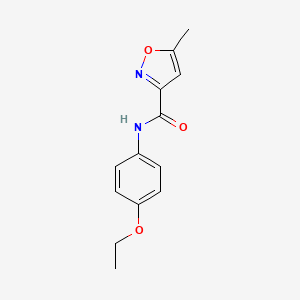
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as IBN-1, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. IBN-1 has been studied for its potential use in drug discovery, as well as for its applications in biochemical and physiological research.
Mécanisme D'action
The exact mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act on certain receptors in the brain, particularly the serotonin 5-HT2A receptor. It has also been shown to have an effect on other receptors, such as the dopamine D2 receptor. This compound is believed to modulate the activity of these receptors, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have an impact on the release of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes, such as monoamine oxidase. These effects can have an impact on various physiological processes, such as mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs that target these receptors. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are a number of future directions for research involving ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of focus is the development of new drugs that target the receptors that this compound is known to interact with. Another area of focus is the study of the biochemical and physiological effects of this compound, particularly in relation to its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on various physiological processes.
Méthodes De Synthèse
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is typically synthesized through a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of isobutyraldehyde, 2-methylindole, and methoxyacetic acid, which is then followed by esterification with ethanol. The resulting compound is then purified through various methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research due to its unique properties. It has been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and neurological disorders. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs that target these receptors.
Propriétés
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-6-21-17(19)16-12(4)18(10-11(2)3)15-8-7-13(20-5)9-14(15)16/h7-9,11H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJATEGUHHXXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)